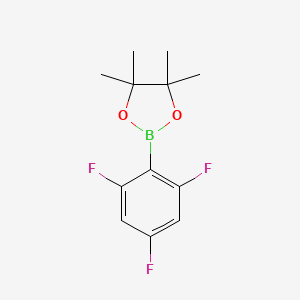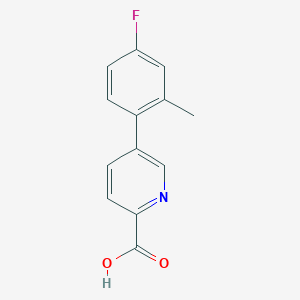
5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid
Vue d'ensemble
Description
5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine .
Molecular Structure Analysis
The molecular structure of 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid is represented by the SMILES stringOC(=O)c1ccc(cn1)-c2ccc(F)cc2 . The empirical formula is C12H8FNO2 and the molecular weight is 217.20 .
Applications De Recherche Scientifique
Application in Cancer Treatment
One significant application of compounds related to 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid is in cancer treatment. An example is the aurora kinase inhibitor, which includes structurally similar compounds and has been found useful in inhibiting Aurora A, a protein involved in cancer progression (ロバート ヘンリー,ジェームズ, 2006).
Fluorescence in Carbon Dots
These compounds are also crucial in the study of fluorescence in carbon dots. For instance, certain derivatives of pyridinecarboxylic acid have been identified as the main ingredients in carbon dots with high fluorescence quantum yields, expanding their potential applications (Lei Shi et al., 2016).
Antibacterial Properties
Pyridinecarboxylic acids and their derivatives have shown promising antibacterial properties. Studies on various substituted pyridinecarboxylic acids have shown efficacy in vitro and in vivo against bacterial infections (D. Bouzard et al., 1992).
Antihypertensive Activity
Compounds derived from 5-amino-2-pyridinecarboxylic acid, which are structurally related, have been synthesized and evaluated for their potential as antihypertensive agents (N. Finch et al., 1978).
Photophysical Properties
The study of photophysical properties of fluorescent thieno[3,2-b]pyridine derivatives, which are closely related to pyridinecarboxylic acids, shows how chemical modification can lead to tunable photophysical properties, useful in various scientific applications (Dan-Bi Sung et al., 2018).
Corrosion Inhibition
In the field of material science, certain pyridine derivatives are studied for their potential as corrosion inhibitors for metals, demonstrating the versatility of these compounds in industrial applications (Turuvekere K. Chaitra et al., 2016).
High Glass Transition and Thermal Stability
New pyridine-containing polyimides have been synthesized, showcasing high glass transition and thermal stability. This indicates their potential use in advanced material applications where stability under extreme conditions is crucial (Kun-Li Wang et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
5-(4-fluoro-2-methylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-6-10(14)3-4-11(8)9-2-5-12(13(16)17)15-7-9/h2-7H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAGBPWIAUMLGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



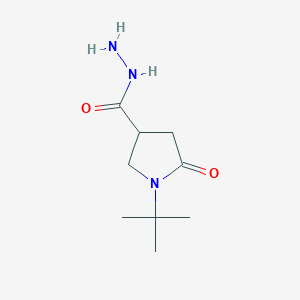
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1395752.png)

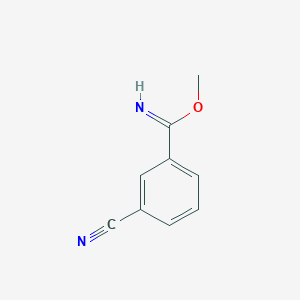
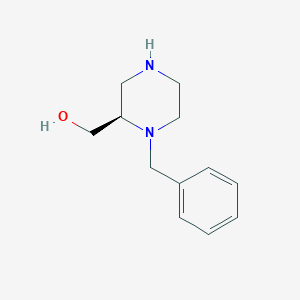
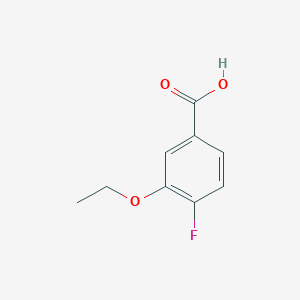
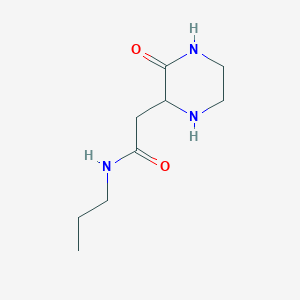
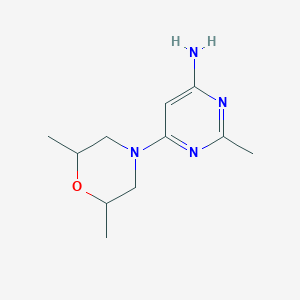
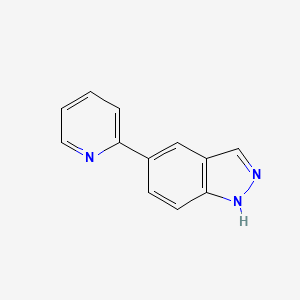
![2,7-Diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1395765.png)

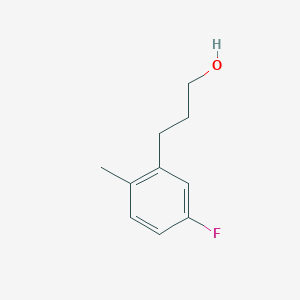
![2-Oxa-6-azaspiro[3.4]octane](/img/structure/B1395770.png)
